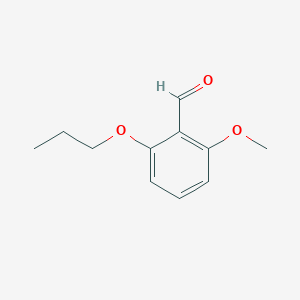

2-Methoxy-6-propoxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-6-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQKVUDJQYVKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Architectural Nuances of 2,6-Disubstituted Benzaldehydes: A Technical Guide for Medicinal Chemists

Foreword: Beyond a Simple Scaffold

In the intricate world of medicinal chemistry, the benzaldehyde scaffold stands as a cornerstone, a versatile building block for a vast array of therapeutic agents.[1][2] However, it is the strategic placement of substituents that unlocks its true potential. This technical guide delves into the specific realm of 2,6-disubstituted benzaldehyde derivatives, a class of molecules where steric and electronic modulations give rise to profound pharmacological effects. We will navigate the synthetic intricacies, explore the diverse therapeutic landscapes they inhabit, and dissect the structure-activity relationships that govern their efficacy. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality behind the chemistry and its biological consequences.

I. The Synthetic Blueprint: Crafting the Core Moiety

The synthesis of 2,6-disubstituted benzaldehydes presents unique challenges due to the steric hindrance imposed by the ortho-substituents. However, a variety of elegant and efficient methods have been developed to access these crucial intermediates.

Classical Approaches to Benzaldehyde Synthesis

Traditional methods for the formylation of aromatic rings, while sometimes limited by regioselectivity and harsh conditions, have laid the groundwork for more advanced techniques. These include:

-

The Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to achieve ortho-formylation of phenols. While historically significant, it often suffers from moderate yields.[3]

-

The Duff Reaction: Employing hexamine as the formylating agent, the Duff reaction provides another route to ortho-hydroxybenzaldehydes.[3]

-

The Sommelet Reaction: This reaction converts benzyl halides to the corresponding benzaldehydes using hexamine and water.[3]

Modern Synthetic Strategies: Precision and Efficiency

Contemporary organic synthesis offers more refined and versatile methods for preparing 2,6-disubstituted benzaldehydes, enabling greater control over substitution patterns and improving overall yields.

A noteworthy modern approach is the two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides.[4][5][6] This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which effectively protects the latent aldehyde functionality. This allows for subsequent cross-coupling with organometallic reagents, leading to a diverse range of 2,6-disubstituted benzaldehydes.[4][5][6]

Experimental Protocol: One-Pot Synthesis of 2,6-Disubstituted Benzaldehydes via Reduction/Cross-Coupling [5]

-

Reduction: To a solution of the 2,6-disubstituted N-methoxy-N-methylbenzamide (Weinreb amide) (0.5 mmol) in toluene (2 mL) at 0 °C, add DIBAL-H dropwise over 5 minutes.

-

Catalyst Addition: Add a pre-oxidized catalyst (5 mol %) as a 10 mg/mL solution.

-

Cross-Coupling: Add the desired organolithium reagent over 10 minutes using a syringe pump.

-

Quenching: Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Isolation: Isolate the product via column chromatography.

This one-pot methodology is not only efficient for synthesizing a variety of derivatives but has also been adapted for the synthesis of radiolabeled aldehydes, which are crucial for applications such as Positron Emission Tomography (PET).[5][6]

Another important industrial method for producing specific derivatives like 2,6-dichlorobenzaldehyde involves the hydrolysis of 2,6-dichlorobenzyl chloride.[7] This process can be catalyzed by a pi complex formed between a metal salt and benzaldehyde or a derivative, allowing the reaction to proceed under milder conditions with high yields.[7]

II. The Pharmacological Kaleidoscope: Therapeutic Applications

The strategic placement of substituents at the 2 and 6 positions of the benzaldehyde ring imparts unique physicochemical properties that translate into a wide spectrum of biological activities. These derivatives have emerged as privileged scaffolds in the design of novel therapeutic agents.

Enzyme Inhibition: A Primary Mode of Action

2,6-disubstituted benzaldehydes and their downstream derivatives have demonstrated potent inhibitory activity against a range of clinically relevant enzymes.

-

Cholinesterase Inhibition for Alzheimer's Disease: Several studies have highlighted the potential of benzaldehyde-derived scaffolds in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the treatment of Alzheimer's disease.[8][9] For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have shown significant inhibitory potential against both AChE and BuChE.[8] The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the benzaldehyde moiety are critical for potent inhibition.[8]

-

Tyrosinase Inhibition: Benzaldehyde and its derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[10] The inhibition kinetics suggest that these compounds can act as noncompetitive inhibitors, with the substituent at the C-4 position influencing the inhibitory profile.[10]

-

Protein Kinase CK2 Inhibition: 2,6-disubstituted pyrazines, which can be synthesized from benzaldehyde precursors, have been identified as potent and selective inhibitors of protein kinase CK2.[11] Certain derivatives have shown in vivo efficacy in a rat nephritis model, highlighting their therapeutic potential.[11]

-

Copper Amine Oxidase Inhibition: A series of 2,6-disubstituted benzylamine derivatives, synthesized from the corresponding benzaldehydes, have been developed as reversible and selective inhibitors of copper amine oxidases (CAOs).[12] These enzymes are involved in various cellular processes, and their inhibition has potential therapeutic applications.[12]

Antimicrobial and Anticancer Frontiers

The versatility of the 2,6-disubstituted benzaldehyde scaffold extends to the development of antimicrobial and anticancer agents.

-

Antimicrobial Activity: Benzimidazole derivatives synthesized through the condensation of o-phenylenediamines with substituted benzaldehydes have demonstrated promising antimicrobial and anticancer activities.[13] The substituents at the N-1, C-2, and C-6 positions of the benzimidazole ring, which are influenced by the initial benzaldehyde structure, are crucial for their biological activity. Some benzaldehyde derivatives have also shown weak antifungal and antibacterial activities.[14]

-

Anticancer Potential: The benzimidazole scaffold, often derived from benzaldehydes, is a key feature in several anticancer agents.[15] The ability to modulate the substituents on the benzaldehyde precursor allows for the fine-tuning of the anticancer properties of the final benzimidazole product.

Modulators of Protein Aggregation and Other Therapeutic Targets

-

Inhibition of β-Amyloid Aggregation: Novel 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid (Aβ), a key pathological event in Alzheimer's disease.[16] The design of these molecules is based on their ability to interact with the β-sheet conformation of Aβ.[16]

-

Analgesic and Anti-inflammatory Properties: Several heterocyclic compounds derived from substituted benzaldehydes, such as pyridazinone and benzothiazole derivatives, have exhibited significant analgesic and anti-inflammatory activities.[17][18][19]

III. Structure-Activity Relationship (SAR): The Guiding Principles

The pharmacological activity of 2,6-disubstituted benzaldehyde derivatives is intricately linked to the nature and positioning of the substituents on the aromatic ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

The oxidation of substituted benzaldehydes, a reaction relevant to their metabolic fate and potential reactivity, is influenced by the electronic nature of the substituents.[20] The rates of oxidation of para- and meta-substituted benzaldehydes show excellent correlation with Charton's triparametric LDR equation, while ortho-substituted benzaldehydes are better described by the tetraperametric LDRS equation.[20] This indicates that the electronic and steric effects of the substituents play a crucial role in their chemical reactivity.

In the context of enzyme inhibition, the substituents on the benzaldehyde ring can influence binding affinity and selectivity. For instance, in the inhibition of chitin synthesis by 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, the substituent effect at the B-ring (derived from the benzaldehyde) was quantitatively analyzed using the Hansch–Fujita method to determine the physicochemical properties essential for activity.[21]

The interaction of para-substituted benzaldehyde derivatives with human serum albumin (HSA) has been shown to be dependent on the push/pull electronic strength of the substituents.[22] Stronger push/pull electronic groups lead to a greater effect on the conformation of HSA, which can have implications for the pharmacokinetics and toxicity of these compounds.[22]

Logical Relationship: From Synthesis to Biological Activity

Caption: From Synthesis to Biological Impact

IV. Future Perspectives and Conclusion

The 2,6-disubstituted benzaldehyde scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The steric constraints and electronic modifications afforded by the ortho substituents provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel therapeutic targets, and the use of computational methods to guide the design of next-generation derivatives with enhanced potency and reduced off-target effects.

References

-

D. H. D. P. W., H. H., A. J. M., B. L. F. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

D. H. D. P. W., H. H., A. J. M., B. L. F. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

-

Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry. [Link]

- Google Patents. Process for the production of benzaldehyde.

-

WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Link]

-

Ishida, T., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Faber, B., et al. (2004). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. [Link]

-

Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]

-

What are six applications for benzaldehyde. [Link]

-

Vadera, K., et al. (2005). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Zeitschrift für Naturforschung B. [Link]

-

Nguyen, T. T. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. [Link]

- Google Patents.

-

Pinto, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. [Link]

-

Saha, P., et al. (2020). Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Indian Journal of Pharmaceutical Sciences. [Link]

-

D. H. D. P. W., H. H., A. J. M., B. L. F. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Dikusar, E. A., et al. (2000). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of General Chemistry. [Link]

-

Salvi, C., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. [Link]

-

Nakagawa, Y., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. [Link]

-

Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Link]

-

Kumar, A., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Medicinal Chemistry. [Link]

-

Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules. [Link]

-

Gökçe, M., et al. (2011). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. Marmara Pharmaceutical Journal. [Link]

-

Krátký, M., et al. (2019). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. [Link]

-

Sharma, A., et al. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

Saha, P., et al. (2020). Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. ijpsonline.com [ijpsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-Methoxy-6-propoxybenzaldehyde

This guide is structured as a high-level technical whitepaper designed for pharmaceutical and chemical researchers. It synthesizes theoretical solubility principles with practical, actionable protocols for 2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2).

Executive Summary

2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2) is a 2,6-disubstituted benzaldehyde derivative characterized by an asymmetric ether substitution pattern.[1][2][3] Unlike its symmetric analog, 2,6-dimethoxybenzaldehyde (MP 96–98°C), the introduction of the propyl chain disrupts crystal lattice packing, likely resulting in a lower melting point solid or viscous oil at room temperature.

This guide provides a rigorous framework for determining the solubility profile of this compound. Based on Hansen Solubility Parameters (HSP) and structural analysis, the molecule exhibits a "biphilic" nature—possessing both a lipophilic propyl tail and a polar benzaldehyde core. It is predicted to show high solubility in chlorinated solvents (DCM) and aromatic hydrocarbons (Toluene), moderate-to-high solubility in polar aprotic solvents (THF, Ethyl Acetate), and temperature-dependent solubility in alcohols (Ethanol, Methanol), making the latter ideal candidates for recrystallization.

Chemical Profile & Structural Analysis[4]

| Property | Data / Prediction | Relevance to Solubility |

| Chemical Name | 2-Methoxy-6-propoxybenzaldehyde | Core solute identity |

| CAS Number | 385802-22-2 | Unique identifier for literature search |

| Molecular Formula | Used for molarity calculations | |

| Molecular Weight | 194.23 g/mol | Conversion factor (g to mol) |

| LogP (Predicted) | ~2.6 – 2.9 | Indicates preference for lipophilic solvents |

| H-Bond Acceptors | 3 (Ether oxygens, Carbonyl) | Good interaction with protic solvents (Alcohols) |

| H-Bond Donors | 0 | No self-association via H-bonds; aprotic nature |

| Physical State | Low-melting solid or Oil | Determines handling (weighing vs. pipetting) |

Structural Impact on Solvation

The 2,6-substitution pattern creates steric hindrance around the carbonyl group. This "ortho-effect" can force the aldehyde group out of planarity with the benzene ring, potentially reducing π-stacking interactions in the solid state.[1]

-

The Propoxy Group: Increases the dispersion force contribution (

), enhancing solubility in non-polar solvents (Hexane, Toluene) compared to the methoxy analog. -

The Aldehyde/Methoxy Groups: Provide sites for dipole-dipole interactions (

) and hydrogen bonding acceptance (

Theoretical Solubility Framework (Hansen Parameters)

To scientifically select solvents without wasting material, we apply Hansen Solubility Parameters (HSP) . A solvent is likely to dissolve the solute if their parameters are similar (i.e., the "interaction radius"

Estimated HSP for 2-Methoxy-6-propoxybenzaldehyde:

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~7.5 MPa

-

(H-Bonding): ~6.0 MPa

Predicted Solvent Compatibility Table

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism | Application |

| Chlorinated | Dichloromethane (DCM) | Very High | Perfect match in | Extraction / Reaction |

| Aromatic | Toluene | High | Strong | Reaction (Reflux) |

| Esters | Ethyl Acetate | High | Dipole alignment; good general solvent. | Workup / Silica Column |

| Ethers | THF / MTBE | High | Ether oxygen interactions. | Reaction Solvent |

| Alcohols | Methanol / Ethanol | Moderate (T-dependent) | H-bonding dominates; alkyl chain reduces solubility at low T. | Crystallization |

| Alkanes | Hexane / Heptane | Low | Lacks polarity to overcome crystal lattice energy.[1] | Anti-Solvent |

| Water | Water | Insoluble | Hydrophobic effect dominates (High LogP). | Washing (Impurities) |

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid method to validate the predictions above with <50 mg of material.

Materials: 2 mL HPLC vials, micropipettes, vortex mixer. Procedure:

-

Weigh 10 mg of 2-Methoxy-6-propoxybenzaldehyde into a clear vial.

-

Add 100 µL of the test solvent (Target conc: 100 mg/mL).

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: High Solubility (>100 mg/mL).

-

Cloudy/Solid Remains: Add solvent in 100 µL increments until clear or 1 mL total is reached.

-

-

If solid remains at 1 mL (<10 mg/mL), heat to boiling point (carefully) to check for temperature dependence (potential for recrystallization).

Protocol B: Gravimetric Saturation Method (Quantitative)

Use this for precise solubility curves required for process development.[1]

-

Saturation: Add excess solid to 5 mL of solvent in a sealed flask.

-

Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

-

Evaporation: Transfer a precise volume (e.g., 2 mL) of the filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen.

-

Calculation:

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for selecting solvents based on the intended application (Reaction vs. Purification).

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on process requirements (Reaction kinetics vs. Product purity).

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step experimental workflow to categorize solvents as High Solubility, Crystallization Candidates, or Anti-solvents.

Applications & Safety

Crystallization Strategy

Due to the asymmetry of 2-Methoxy-6-propoxybenzaldehyde, obtaining high-quality crystals can be challenging compared to the dimethoxy analog.[1]

-

Recommended System: Ethanol/Water or Methanol/Water .

-

Rationale: The hydrophobic propoxy tail reduces water solubility significantly compared to methoxy, creating a steep solubility curve when water is added as an anti-solvent to a hot alcoholic solution.

-

-

Alternative: Hexane/Ethyl Acetate .[5] Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool slowly.

Stability Warning

Benzaldehydes are prone to auto-oxidation to benzoic acids upon exposure to air.[1]

-

Protocol Adjustment: All solubility experiments should be performed using degassed solvents and under an inert atmosphere (

or -

Check for Impurities: Before starting, verify the sample does not contain significant amounts of 2-methoxy-6-propoxybenzoic acid, which has drastically different solubility (typically lower in non-polar solvents, higher in basic aqueous media).[1]

References

-

Analogous Solubility Data (2,6-Dimethoxybenzaldehyde)

-

Hansen Solubility Parameters (Theory)

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

-

Compound Identification

Sources

- 1. 1039948-89-4|4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 613-45-6|2,4-Dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 52118-10-2|2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,6-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,6-dimethoxybenzaldehyde, 3392-97-0 [thegoodscentscompany.com]

- 8. 2,6-Dimethoxybenzaldehyde CAS#: 3392-97-0 [m.chemicalbook.com]

- 9. 2,6-Dimethoxybenzaldehyde, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

Comparative Analysis of Ortho-Alkoxy Benzaldehydes in Medicinal Chemistry: 2,6-Dimethoxybenzaldehyde vs. 2-Methoxy-6-propoxybenzaldehyde

[1][2]

Executive Summary

In the optimization of lead compounds, the modulation of aromatic substitution patterns is a critical strategy for tuning physicochemical properties without altering the core pharmacophore. This guide provides an in-depth technical comparison between 2,6-Dimethoxybenzaldehyde (2,6-DMB) , a symmetric, crystalline building block, and its asymmetric analog, 2-Methoxy-6-propoxybenzaldehyde (MPB) .

While 2,6-DMB serves as a standard reagent for synthesizing chalcones, Schiff bases, and flavonoids, MPB represents a "fine-tuning" tool used in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets, disrupt molecular symmetry, and modulate lipophilicity (LogP). This guide details their physicochemical divergence, synthetic pathways, and analytical fingerprints.

Part 1: Physicochemical Profiling & SAR Implications

The transition from a symmetric dimethoxy system to an asymmetric methoxy-propoxy system introduces significant changes in molecular behavior.

Comparative Property Matrix

| Feature | 2,6-Dimethoxybenzaldehyde (2,6-DMB) | 2-Methoxy-6-propoxybenzaldehyde (MPB) |

| CAS Number | 93-02-7 | 385802-22-2 |

| Molecular Formula | C₉H₁₀O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 166.17 g/mol | 194.23 g/mol |

| Symmetry Point Group | ||

| Predicted LogP | ~1.1 - 1.3 | ~2.1 - 2.3 |

| Physical State | Crystalline Solid (MP: 98-99°C) | Low-melting Solid or Oil |

| H-Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 2 | 4 |

The "Symmetry Breaker" Effect in Drug Design

2,6-DMB is highly crystalline due to efficient packing facilitated by its symmetry. In contrast, MPB introduces a propyl chain that disrupts this packing.

-

Solubility: The asymmetry of MPB often leads to higher solubility in organic solvents and lipid formulations, a crucial trait for lipophilic drug candidates.

-

Binding Affinity: In protein binding pockets, the methoxy group of 2,6-DMB offers a small steric footprint. The propoxy group of MPB probes deeper into hydrophobic regions, potentially increasing binding affinity through Van der Waals interactions (the "Magic Methyl" vs. "Propyl Scan" effect).

Part 2: Synthetic Pathways & Protocols

The synthesis of these two compounds illustrates the difference between "commodity" scale-up and "custom" derivatization.

Synthesis of 2,6-Dimethoxybenzaldehyde (2,6-DMB)

This compound is typically synthesized via the direct formylation of 1,3-dimethoxybenzene or the methylation of 2,6-dihydroxybenzaldehyde. It is readily available commercially.

Synthesis of 2-Methoxy-6-propoxybenzaldehyde (MPB)

MPB requires a desymmetrization strategy. The most reliable route is the selective

Experimental Protocol: Selective O-Propylation

Objective: Synthesize MPB from 2-hydroxy-6-methoxybenzaldehyde.

-

Reagents:

-

Substrate: 2-Hydroxy-6-methoxybenzaldehyde (1.0 eq).

-

Alkylating Agent: 1-Bromopropane (1.2 eq).

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetone (reflux).

-

-

Procedure:

-

Dissolve 2-hydroxy-6-methoxybenzaldehyde in DMF (0.5 M concentration).

-

Add

and stir at room temperature for 15 minutes to form the phenoxide anion. Note: The yellow color intensifies. -

Add 1-Bromopropane dropwise.

-

Heat the mixture to 60°C (DMF) or reflux (Acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (phenol) will be more polar than the product (ether).

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Flash column chromatography on silica gel.

-

Synthetic Workflow Diagram

Figure 1: Divergent synthetic pathways. Direct methylation yields the symmetric 2,6-DMB, while controlled mono-methylation followed by propylation yields the asymmetric MPB.

Part 3: Analytical Characterization (The "Fingerprint")

Distinguishing these two compounds is straightforward using Proton NMR (

NMR Diagnostic Comparison

| Signal Region | 2,6-Dimethoxybenzaldehyde (Symmetric) | 2-Methoxy-6-propoxybenzaldehyde (Asymmetric) |

| Aldehyde (-CHO) | Singlet (~10.4 ppm). | Singlet (~10.4 ppm). |

| Aromatic Ring | AB₂ System: A triplet at C4 and a doublet (integrating for 2H) at C3/C5. The C3 and C5 protons are chemically equivalent. | ABC System: Three distinct signals (dd or t) for C3, C4, and C5. The C3 and C5 protons are not equivalent. |

| Alkoxy Groups | Singlet (6H): One sharp peak for two equivalent -OCH₃ groups (~3.9 ppm). | Singlet (3H): One -OCH₃ (~3.8 ppm).Triplet (2H): -OCH₂- (Propyl).Multiplet (2H): -CH₂- (Propyl).Triplet (3H): -CH₃ (Propyl). |

Interpretation: If your NMR spectrum shows two distinct alkoxy environments and a complex aromatic region (3 distinct protons rather than 2 types), you have successfully synthesized the asymmetric MPB.

Part 4: Applications in Drug Development

Scaffold Utility

-

2,6-DMB: Widely used to synthesize Chalcones (via Claisen-Schmidt condensation) and Schiff Bases . The electron-donating methoxy groups at the ortho positions activate the ring but sterically crowd the aldehyde, which can slow down nucleophilic attack compared to para-substituted analogs.

-

MPB: Used when the "Methyl" pocket in a target protein allows for expansion. If a lead compound containing a 2,6-dimethoxy moiety shows good activity but poor membrane permeability, replacing one methyl with a propyl (MPB) increases lipophilicity (

) and may improve blood-brain barrier penetration.

Decision Logic for Researchers

Figure 2: Strategic decision tree for selecting between symmetric and asymmetric benzaldehyde building blocks in medicinal chemistry.

References

-

BenchChem. Application Notes: The Role of 2,6-Dimethoxybenzaldehyde in Medicinal Chemistry. (Accessed 2025). 1

-

PubChem. 2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2).[2][3][4][5][6][7] National Library of Medicine. 8[3][9][10]

-

BLD Pharm. Product Catalog: 2-Methoxy-6-propoxybenzaldehyde.[2][3][4][5][6][7][11][12]13[3][9][10]

-

Sigma-Aldrich. 2-Hydroxy-6-methoxybenzaldehyde (Precursor).[14]14[10]

-

Organic Syntheses. Alkylation of Hydroxybenzaldehydes (General Protocol). Org.[9][10][11][15][16] Synth. Coll. Vol. 3, p.564. 17[3][9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6937-96-8|2,6-Dimethoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 250638-02-9|2-Ethoxy-4,5-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 22080-96-2|2,6-Dimethoxy-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 67088-25-9|4-Hydroxy-2-methoxy-6-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 834885-08-4|2-Hydroxy-4,6-dipropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 1171935-92-4|3-(Chloromethyl)-4-propoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde (EVT-3423229) | 84290-49-3 [evitachem.com]

- 10. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 11. 613-45-6|2,4-Dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 12. 52118-10-2|2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehyde|BLD Pharm [bldpharm.com]

- 13. 80832-58-2|2,6-Dihydroxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 14. 2-Hydroxy-6-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. 2-Hydroxy-6-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Properties of Alkoxy-Substituted Benzaldehydes: A Technical Guide

The following technical guide is structured to provide an in-depth analysis of the thermodynamic properties of alkoxy-substituted benzaldehydes. It synthesizes experimental data with theoretical frameworks, designed for researchers in physical organic chemistry and pharmaceutical development.

Executive Summary

Alkoxy-substituted benzaldehydes (e.g., anisaldehyde and its homologs) represent a critical class of aromatic compounds serving as structural scaffolds in liquid crystal engineering, fragrance formulation, and pharmaceutical intermediates. Their thermodynamic profile—specifically phase transition enthalpies and vapor pressures—governs their stability, bioavailability, and processing conditions.

This guide provides a comprehensive analysis of the thermodynamic behavior of the homologous series (

Structural Dynamics & Thermodynamic Theory

The "Odd-Even" Effect in Phase Transitions

A defining characteristic of the alkoxybenzaldehyde series is the non-monotonic progression of melting points, known as the "odd-even" effect. Unlike boiling points, which generally increase linearly with molecular weight due to polarizability, melting points depend on crystal lattice packing efficiency.

-

Even-numbered chains (Ethoxy, Butoxy): The alkyl tail allows the benzene rings to stack with higher symmetry, maximizing intermolecular van der Waals forces. This results in a tighter lattice and higher enthalpy of fusion (

). -

Odd-numbered chains (Methoxy, Propoxy): The terminal methyl group often creates steric repulsion or "packing frustration," lowering the lattice energy and reducing the melting point.

Ortho vs. Para: The Dipole Anomaly

While para- isomers typically exhibit higher melting points due to symmetry, alkoxybenzaldehydes present a notable exception:

-

4-Methoxybenzaldehyde (Anisaldehyde): Liquid at room temperature (MP: -1°C).

-

2-Methoxybenzaldehyde (o-Anisaldehyde): Solid at room temperature (MP: 35–40°C).

Mechanism: In the ortho position, the methoxy oxygen and carbonyl oxygen repel each other (dipole-dipole repulsion), forcing the methoxy group out of coplanarity or locking it into a specific conformation that, counter-intuitively, favors a stable crystal packing arrangement compared to the more rotationally free para isomer.

Critical Thermodynamic Parameters

The following data synthesizes experimental values from high-precision calorimetry and vapor pressure studies.

Table 1: Physicochemical Properties of 4-n-Alkoxybenzaldehydes

| Compound | Chain ( | Mol.[1][2][3][4] Weight ( g/mol ) | MP (°C) | BP (°C) | Refractive Index ( | |

| 4-Methoxybenzaldehyde | 1 | 136.15 | -1 | 248 | 53.4 | 1.576 |

| 4-Ethoxybenzaldehyde | 2 | 150.17 | 13–14 | 255 | 58.1 | 1.559 |

| 4-Propoxybenzaldehyde | 3 | 164.20 | Liquid | 130 (10 mmHg) | 62.8 | 1.546 |

| 4-Butoxybenzaldehyde | 4 | 178.23 | Liquid | 145 (10 mmHg) | 67.5 | 1.538 |

*Note:

Visualization: The Thermodynamic Cycle

To determine the enthalpy of sublimation (

Caption: Thermodynamic cycle connecting phase transition enthalpies.

Experimental Methodologies

Precise determination of these values requires specific protocols. Two primary methods are recommended: Combustion Calorimetry (for

Protocol: Static Bomb Combustion Calorimetry

This method determines the standard molar enthalpy of formation (

Prerequisites:

-

Isoperibol calorimeter with a rotating bomb (optional but preferred for halogenated derivatives).

-

High-purity oxygen (3.0 MPa).

-

Standard reference: Benzoic acid (NIST SRM 39j).

Step-by-Step Workflow:

-

Pelletization: Compress the solid sample (or encapsulate liquid in Mylar/gelatin capsules) to eliminate air pockets. Mass must be measured to

. -

Bomb Assembly: Place sample in the platinum crucible. Attach a cotton fuse thread to the platinum ignition wire. Add 1.00 mL of deionized water to the bomb (to dissolve formed

). -

Pressurization: Purge with oxygen to remove nitrogen, then pressurize to 3.0 MPa.

-

Equilibration: Submerge the bomb in the calorimetric vessel. Allow the temperature drift to stabilize (fore-period) for 10 minutes.

-

Ignition: Fire the bomb. Record temperature rise (

) using a thermistor bridge. Monitor the post-period for 10 minutes to establish the cooling constant. -

Wash Analysis: Rinse the bomb interior. Titrate the washings with 0.1 M NaOH to determine the nitric acid correction (

forms from residual

Protocol: Transpiration Method (Vapor Pressure)

Ideal for alkoxybenzaldehydes with low vapor pressures (0.1 Pa to 1000 Pa).

Principle: A carrier gas (

Caption: Schematic of the Transpiration Method. Accurate T control (±0.01 K) in the equilibrium cell is critical for validity.

Calculation:

Vapor pressure (

Structure-Property Relationships (QSPR)

For predictive modeling in drug design, the Group Additivity Method (Benson Group Increments) is highly effective for this class.

The Methylene Increment

In the alkoxy series (

-

per

-

Application: If the experimental value for 4-Butoxybenzaldehyde is unavailable, it can be estimated from 4-Ethoxybenzaldehyde:

Solubility & Bioavailability

The thermodynamic activity of these aldehydes in solution is governed by

-

Insight: The lower melting point of the para isomer (Anisaldehyde) compared to the ortho isomer suggests significantly higher solubility in organic solvents at ambient temperatures, making the para isomer a preferred candidate for liquid-phase reactions.

References

-

NIST Chemistry WebBook, SRD 69 . Benzaldehyde, 4-methoxy- Thermochemical Data. National Institute of Standards and Technology.[3][5] [Link]

-

Verevkin, S. P., et al. (2003). Vapor Pressures and Enthalpies of Vaporization of a Series of the Linear Aliphatic Aldehydes. Journal of Chemical & Engineering Data. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2010). Experimental thermochemical study of substituted benzaldehydes. Journal of Chemical Thermodynamics. [Link]

-

Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Journal of Physical and Chemical Reference Data. [Link]

Sources

- 1. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 2. Explain, why o-hydroxybenzaldehyde is a liquid at room temperature while .. [askfilo.com]

- 3. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 4. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-propoxybenzaldehyde: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive review of the synthetic pathways for obtaining 2-Methoxy-6-propoxybenzaldehyde, a valuable substituted aromatic aldehyde in various research and development applications. We will delve into the primary synthetic strategies, with a focus on the ortho-formylation of 1,3-dialkoxybenzenes and the challenges associated with the sequential alkylation of 2,6-dihydroxybenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a comparative analysis of methodologies, and mechanistic explanations to guide the selection of the most suitable synthetic route.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance industries. The specific positioning of alkoxy groups on the aromatic ring, as seen in 2-Methoxy-6-propoxybenzaldehyde, can significantly influence the molecule's biological activity and chemical reactivity. This guide will focus on the practical synthesis of this specific unsymmetrically substituted 2,6-dialkoxybenzaldehyde.

Primary Synthetic Pathway: Ortho-Formylation of 1-Methoxy-3-propoxybenzene

A highly effective and regioselective method for the synthesis of 2,6-dialkoxybenzaldehydes involves the directed ortho-metalation of a 1,3-dialkoxybenzene precursor, followed by formylation. This approach offers excellent control over the position of the newly introduced formyl group.

Rationale and Mechanistic Considerations

The two alkoxy groups in a 1,3-dialkoxybenzene direct the metalation to the C2 position, which is ortho to both groups. This is a well-established phenomenon in synthetic organic chemistry. The use of a strong organolithium base, such as n-butyllithium (n-BuLi), facilitates the deprotonation at the most acidic aromatic proton, which is sterically accessible and activated by the two adjacent oxygen atoms. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality with high regioselectivity.

Synthesis of the Precursor: 1-Methoxy-3-propoxybenzene

The starting material, 1-methoxy-3-propoxybenzene, can be synthesized from commercially available 3-methoxyphenol via a Williamson ether synthesis.

-

To a solution of 3-methoxyphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-methoxy-3-propoxybenzene by vacuum distillation or column chromatography.

Formylation of 1-Methoxy-3-propoxybenzene

With the precursor in hand, the final formylation step can be carried out to yield the target molecule, 2-Methoxy-6-propoxybenzaldehyde.

-

Dissolve 1-methoxy-3-propoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-6-propoxybenzaldehyde.

A reported synthesis utilizing this methodology achieved a 60% yield of 2-Methoxy-6-propoxybenzaldehyde as a colorless oil.[1]

Spectroscopic Data for 2-Methoxy-6-propoxybenzaldehyde[1]

| Analysis | Data |

| ¹H NMR (CDCl₃, δ) | 1.02 (t, J = 7.4 Hz, 3H, -CH₃), 1.81−1.87 (m, 2H), 3.88 (s, 3H, -OCH₃), 3.97 (t, J = 6.4 Hz, 2H, -OCH₂-), 6.53 (d, J = 8.5 Hz, 1H), 6.54 (d, J = 8.5 Hz, 1H), 7.39 (dd, J = 8.5, 8.5 Hz, 1H, H-4), 10.53 (s, 1H, CHO) |

| ¹³C NMR (CDCl₃, δ) | 10.3, 22.2, 55.8, 70.1, 103.4, 104.4, 114.0 (C-1), 135.7 (C-4), 161.2, 162.1, 189.2 (C=O) |

| Anal. Calcd. for C₁₁H₁₄O₃ | C, 68.02; H, 7.27 |

| Found | C, 67.98; H, 7.66 |

Alternative Pathway: Sequential Alkylation of 2,6-Dihydroxybenzaldehyde

An alternative and conceptually straightforward approach to 2-Methoxy-6-propoxybenzaldehyde is the sequential alkylation of 2,6-dihydroxybenzaldehyde. However, this method is fraught with challenges related to regioselectivity.

The Challenge of Regioselectivity

The two hydroxyl groups in 2,6-dihydroxybenzaldehyde have similar acidities, making it difficult to selectively alkylate one over the other. A statistical distribution of products, including the desired mono-alkylated intermediates, the di-alkylated product, and unreacted starting material, is often observed. The formation of an intramolecular hydrogen bond between the hydroxyl groups and the aldehyde carbonyl can influence their relative nucleophilicity, but achieving high selectivity remains a significant hurdle. It has been noted that the alkylation of 2,6-dihydroxybenzaldehyde with alkyl halides is not expected to generate unsymmetrical 2,6-dialkoxybenzaldehydes due to poor regioselectivity.[1]

Stepwise Synthesis Approach

Despite the challenges, a stepwise approach can be envisioned:

-

Mono-methylation of 2,6-dihydroxybenzaldehyde to form 2-hydroxy-6-methoxybenzaldehyde. This step would require carefully controlled conditions to favor mono-alkylation.

-

Propylation of 2-hydroxy-6-methoxybenzaldehyde to yield the final product.

The Williamson ether synthesis is the fundamental reaction for these alkylation steps.[2][3][4]

Strategies to Enhance Regioselectivity

While direct sequential alkylation of 2,6-dihydroxybenzaldehyde is challenging, principles from the regioselective alkylation of other dihydroxybenzaldehydes, such as the 2,4-isomer, can be applied. The choice of base and solvent system is critical. For instance, the use of milder bases like cesium bicarbonate (CsHCO₃) has been shown to improve regioselectivity in the alkylation of 2,4-dihydroxybenzaldehyde.[5][6][7]

Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of phenol alkylation, PTC can enhance the nucleophilicity of the phenoxide ion in the organic phase, potentially leading to improved yields and selectivity.[8][9][10][11][12] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is typically used as the catalyst to transport the phenoxide from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the alkyl halide. This method can minimize side reactions like C-alkylation and di-alkylation.[8]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the discussed synthetic routes.

Comparative Analysis and Conclusion

| Synthetic Pathway | Advantages | Disadvantages | Key Considerations |

| Ortho-Formylation | High regioselectivity, Good reported yield (60%) [1] | Requires synthesis of the 1,3-dialkoxybenzene precursor, Use of pyrophoric n-BuLi requires stringent anhydrous and inert conditions. | The most reliable and direct route to the target compound. |

| Sequential Alkylation | Conceptually simple, Starts from a potentially more accessible precursor (2,6-dihydroxybenzaldehyde). | Poor regioselectivity is a major issue, leading to product mixtures and difficult purification. [1] | Requires significant optimization of reaction conditions (base, solvent, temperature) to achieve acceptable yields of the desired mono-alkylated intermediates. Phase-transfer catalysis could be a viable strategy to explore. |

For the synthesis of 2-Methoxy-6-propoxybenzaldehyde, the ortho-formylation of 1-methoxy-3-propoxybenzene stands out as the superior and more reliable method due to its high regioselectivity. While the sequential alkylation of 2,6-dihydroxybenzaldehyde is a plausible alternative on paper, the practical challenges of controlling the regioselectivity make it a less desirable route for efficient synthesis. Future research in this area could focus on developing highly regioselective mono-alkylation conditions for 2,6-dihydroxybenzaldehyde, potentially through the use of advanced catalytic systems or protecting group strategies.

References

-

Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.... Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Preparation of 2,6-dialkoxybenzaldehydes. (2001). ARKIVOC, 2001(iii), 3-12. Retrieved from [Link]

- Shahare, H. (2018). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology, 11(10), 4475-4477.

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson). University of Calgary. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

- Makosza, M. (2021). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.

-

Organic Syntheses. (n.d.). 1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

- Xue, F., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ACS Omega, 7(12), 10325-10332.

- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

- MDPI. (2018). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Molecules, 23(11), 2873.

-

Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

-

American Chemical Society. (2022, March 22). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (E) 6-Hydroxy-2-methoxy-3-n-propoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]

- A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen. (2013). International Journal of Pharmaceutical Sciences and Research, 4(12), 4651-4656.

-

Organic Chemistry Portal. (2007, October 8). Preparation of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

- Journal of Chemical Research, Synopses. (1998). Regioselective Synthesis of Alkyl Aryl Ethers of 2,6-Dimethoxyhydroquinone.

-

Oakwood Chemical. (n.d.). 2-Methoxy-6-propoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. phasetransfer.com [phasetransfer.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. mdpi.com [mdpi.com]

Steric & Electronic Synergies in 2,6-Dialkoxybenzaldehydes

A Technical Guide to Reactivity and Synthesis[1]

Executive Summary

The 2,6-dialkoxybenzaldehyde motif represents a unique intersection of steric hindrance and electronic deactivation. Unlike typical sterically hindered systems where bulk forces substituents out of planarity (steric inhibition of resonance), X-ray crystallographic data reveals that 2,6-dimethoxybenzaldehyde (2,6-DMBz) maintains a nearly planar ground state.[1] This results in a "double deactivation" of the carbonyl carbon: it is electronically stabilized by the resonance of two oxygen lone pairs (+R effect) and kinetically shielded by the ortho-alkoxy bulk. This guide provides evidence-based strategies to overcome these barriers, focusing on high-yield protocols for nucleophilic additions and aldol-type condensations.

Part 1: Structural Dynamics & The Ortho-Effect

1.1 The "Planar but Protected" Paradox

A common misconception in organic synthesis is that 2,6-disubstitution automatically forces the carbonyl group out of conjugation with the aromatic ring. However, crystallographic studies (Space Group

-

Electronic Consequence: Because the molecule remains planar, the

-orbital overlap between the alkoxy oxygens and the benzene ring is maximized. This electron density is donated into the carbonyl group, significantly reducing the electrophilicity of the aldehyde carbon.[2] -

Steric Consequence: The Bürgi-Dunitz trajectory (the 107° angle of attack for nucleophiles) is physically obstructed by the Van der Waals radii of the ortho-methyl groups.

1.2 Visualization of Steric Zones

The following diagram illustrates the "Cone of Protection" created by the 2,6-substituents, which necessitates specific activation strategies.

Figure 1: Steric and electronic convergence on the carbonyl center. The ortho-methoxy groups create a physical blockade while simultaneously deactivating the center via resonance.

Part 2: Nucleophilic Addition Challenges (Grignard Reagents)

2.1 The Reduction vs. Addition Competition

When reacting 2,6-DMBz with Grignard reagents (R-MgX), the steric bulk hinders the formation of the C-C bond. If the Grignard reagent possesses a

2.2 Optimization Strategy

To favor addition over reduction or enolization:

-

Temperature Control: Maintain reaction temperature below 0°C to kinetically favor the addition pathway.

-

Reagent Choice: Use organolithium reagents (R-Li) where possible, as they are less bulky and more reactive (harder nucleophiles) than their magnesium counterparts.[1]

-

Activation: Pre-complexation of the carbonyl oxygen with a non-nucleophilic Lewis Acid (e.g.,

, anhydrous) can enhance electrophilicity without increasing steric bulk (Luche reduction conditions adapted for addition).

Part 3: Condensation Reactions (The Chalcone Case Study)

The Claisen-Schmidt condensation of 2,6-DMBz with acetophenones is a critical step in synthesizing bioactive flavonoids.[1] Conventional methods (EtOH/NaOH, reflux) often suffer from low yields (40-65%) and long reaction times (24h+) due to the deactivated nature of the aldehyde [3].

3.1 Comparative Methodologies

The following table contrasts conventional solution-phase synthesis with mechanochemical (grinding) techniques.

| Parameter | Conventional Method [3] | Mechanochemical (Grinding) [4] |

| Solvent | Ethanol (Reflux) | None (Solvent-Free) |

| Catalyst | NaOH (40-50% aq.)[1] | NaOH (Solid pellets) |

| Time | 12 - 24 Hours | 15 - 30 Minutes |

| Yield | 65% | 70 - 92% |

| Workup | Acidification + Recrystallization | Wash with |

| Mechanism | Diffusion controlled | Surface-contact enhanced |

Technical Insight: The grinding method generates local frictional heat and high concentration at the interface, overcoming the activation energy barrier imposed by the steric hindrance more effectively than thermal convection in solution.

Part 4: Experimental Protocols

4.1 Protocol A: High-Yield Chalcone Synthesis (Mechanochemical)

Objective: Synthesis of 2',6'-dihydroxy-3,4-dimethoxychalcone (or similar derivatives).

-

Reagents:

-

Procedure:

-

Step 1: Place the aldehyde and ketone in a porcelain mortar.

-

Step 2: Add solid NaOH pellets directly to the mixture.

-

Step 3: Grind vigorously with a pestle.[1] The mixture will initially liquefy (eutectic melt) and then solidify as the product forms.

-

Step 4: Continue grinding for 15–20 minutes. Monitor progress via TLC (System: Hexane/EtOAc 3:1).

-

Step 5: Pour the resulting solid/paste into crushed ice-water (200 mL) containing dilute HCl (to neutralize excess base).

-

Step 6: Filter the precipitate, wash with cold water, and recrystallize from Ethanol (96%).

-

4.2 Protocol B: Controlled Grignard Addition

Objective: Minimizing

-

Reagents:

-

Procedure:

-

Step 1: Flame-dry all glassware under Argon.[1]

-

Step 2: Dissolve aldehyde in THF and cool to -10°C (Ice/Salt bath).

-

Step 3: Add Grignard reagent dropwise over 30 minutes.[1] Note: Rapid addition causes local heating, promoting side reactions.[1]

-

Step 4: Allow to warm to Room Temperature (RT) only after 2 hours of stirring at low temp.

-

Step 5: Quench with saturated

.[1][3] -

Validation: If using an alkyl-Grignard with

-hydrogens (e.g.,

-

4.3 Decision Matrix for Reaction Optimization

Figure 2: Strategic decision tree for selecting reaction conditions based on nucleophile sterics and reaction type.

References

-

Brugman, S. J., et al. (2018).[4] "The crystal structures of four dimethoxybenzaldehyde isomers." Acta Crystallographica Section E: Crystallographic Communications.

-

Master Organic Chemistry.[1] (2015).[1][5] "Reactions of Grignard Reagents: Reduction vs Addition."

-

BenchChem. (2025).[1][6][7][8] "Application Notes: Aldol Condensation of 2,6-Dimethoxybenzaldehyde."

-

Susanti, E., et al. (2014).[9] "Improved synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone by grinding technique." ResearchGate.[1]

Sources

- 1. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to the O-Alkylation of Salicylaldehyde Derivatives

Introduction

O-alkylated salicylaldehyde derivatives are pivotal building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique bifunctional nature, possessing both an aldehyde and an ether moiety, allows for diverse subsequent transformations, including the synthesis of benzofurans, chromenes, and complex heterocyclic systems.[1][2] The most reliable and widely adopted method for synthesizing these compounds is the O-alkylation of the parent salicylaldehyde's phenolic hydroxyl group, a classic transformation typically achieved through the Williamson ether synthesis.[3][4]

This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, advanced catalytic approaches, and a robust, field-tested protocol for the successful O-alkylation of salicylaldehyde and its derivatives.

Pillar 1: The Underlying Chemistry - Mechanism and Causality

The O-alkylation of salicylaldehydes is fundamentally a Williamson ether synthesis , which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6] Understanding the causality behind each component of this reaction is critical for optimizing reaction conditions and troubleshooting potential issues.

The SN2 Pathway consists of two primary steps:

-

Deprotonation: The weakly acidic phenolic proton of the salicylaldehyde derivative is abstracted by a base. This generates a potent nucleophile, the phenoxide anion. The choice of base is crucial; its strength must be sufficient to quantitatively deprotonate the phenol without promoting undesirable side reactions.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a single, concerted step.[3]

Several factors govern the success and selectivity of this reaction:

-

The Base: For aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[5] K₂CO₃ is a moderately weak base, often favored for its ease of handling and for minimizing side reactions.[7] Stronger bases like sodium hydride (NaH) can be used for less reactive phenols but require strictly anhydrous conditions.

-

The Alkylating Agent: The reaction is most efficient with primary alkyl halides (e.g., R-Br, R-I).[3][5] Secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which leads to the formation of alkenes instead of the desired ether, especially in the presence of a strong, sterically unhindered base.[5]

-

The Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[4][5][7] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the SN2 reaction.

A potential and often problematic side reaction is C-alkylation , where the phenoxide anion attacks the alkylating agent via one of the activated ortho or para carbons of the aromatic ring.[5] The selectivity between O- and C-alkylation can be influenced by the solvent, counter-ion, and the presence of water.[8]

Advanced Technique: Phase-Transfer Catalysis (PTC)

To improve selectivity and employ milder, more environmentally benign conditions, Phase-Transfer Catalysis (PTC) has emerged as a powerful tool.[8] This technique is invaluable when the nucleophile (the phenoxide, often generated in an aqueous or solid phase) and the electrophile (the alkyl halide, typically in an organic phase) are immiscible.

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous/solid phase into the organic phase, allowing it to react with the alkyl halide.[9][10] This approach often leads to higher yields, minimizes C-alkylation, and can reduce reaction times significantly, even allowing for the use of water as a solvent.[8][11]

Pillar 2: Experimental Protocol & Data

This section provides a detailed, step-by-step protocol for a representative O-alkylation reaction, based on a verified literature procedure.[7]

General Experimental Workflow

The following diagram illustrates the typical workflow for the O-alkylation of a salicylaldehyde derivative.

Caption: General experimental workflow for O-alkylation.

Protocol: Synthesis of Ethyl 2-(formylphenoxy)acetate

This protocol details the reaction of salicylaldehyde with ethyl bromoacetate.

Materials & Reagents:

-

Salicylaldehyde (≥98%)

-

Ethyl Bromoacetate (≥98%)

-

Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

-

Acetonitrile (MeCN, ACS reagent grade, ≥99.5%)

-

Diethyl ether (Et₂O)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Deionized Water

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask (1000 mL)

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Fritted funnel (coarse)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 1000 mL round-bottom flask containing a large magnetic stir bar, add salicylaldehyde (15.26 g, 125 mmol, 1.0 equiv), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol, 3.0 equiv).[7]

-

Stir the mixture vigorously for 5 minutes. The solution will typically turn yellow.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (25.05 g, 150 mmol, 1.2 equiv) to the mixture in one portion.[7] The color may fade upon addition.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring for 72 hours.[7]

-

Work-up - Filtration: After 72 hours, cool the flask to room temperature. Remove the inorganic solids by filtration through a coarse fritted funnel.[7]

-

Wash the collected solids thoroughly with diethyl ether (250 mL) and combine the filtrate with the washings.

-

Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Add deionized water (approx. 500 mL) and separate the layers.[7]

-

Extract the aqueous layer with diethyl ether (2 x 150 mL).[7]

-

Combine all organic layers and wash sequentially with deionized water (2 x 200 mL) and brine (200 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: The resulting oil can be further purified by silica gel column chromatography if necessary, though this procedure often yields a product of sufficient purity for subsequent steps.[7]

Data Summary Table

The following table summarizes various conditions reported for the O-alkylation of salicylaldehyde derivatives, showcasing the versatility of the methodology.

| Salicylaldehyde Derivative | Alkylating Agent | Base | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | None | Reflux, 72h | 63% | [7] |

| Salicylaldehyde | Allyl bromide | K₂CO₃ | Acetone | None | Not specified | High | [12] |

| Salicylaldehyde | Propargyl bromide | K₂CO₃ | Acetone | None | Not specified | High | [12] |

| Salicylamide | Ethyl iodide | K₂CO₃ | DMF | KI | Reflux, 4h | 60% | [11] |

| Salicylamide | Ethyl iodide | K₂CO₃ | Water | TBAB | 80°C, 10 min (Ultrasound) | 95% | [11] |

| Salicylamide | Ethyl iodide | K₂CO₃ | None | TBAB | 80°C, 90s (Microwave) | 92% | [11] |

Pillar 3: Mechanistic Visualization & Troubleshooting

Visualizing the chemical transformation provides a deeper understanding of the process.

Mechanism of Williamson Ether Synthesis

Caption: SN2 mechanism for O-alkylation of salicylaldehyde.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently strong or deactivated base. 2. Poor quality alkylating agent (decomposed). 3. Reaction temperature too low. | 1. Use a stronger base (e.g., NaH, KOH) or ensure the current base (K₂CO₃) is anhydrous and finely powdered. 2. Use a freshly opened or purified bottle of the alkylating agent. 3. Ensure the reaction reaches and maintains the correct reflux temperature. |

| Formation of Side Products (e.g., alkene) | Use of a secondary or tertiary alkyl halide, which favors E2 elimination. | Switch to a primary alkyl halide (R-X) or a substrate with a better leaving group like a tosylate (R-OTs) to favor the SN2 pathway.[3][5] |

| Significant C-Alkylation | Reaction conditions favor attack at the aromatic ring. This can be promoted by protic solvents or certain counter-ions. | 1. Ensure anhydrous conditions. The presence of water can solvate the oxygen anion, making ring carbons more competitive nucleophiles.[8] 2. Switch to a phase-transfer catalysis (PTC) system, which is known to enhance O-alkylation selectivity.[8] |

| Difficult Purification | Unreacted starting material and product have similar polarities. | 1. Drive the reaction to completion by using a slight excess of the limiting reagent or extending the reaction time. 2. Optimize column chromatography conditions (e.g., use a shallow solvent gradient). 3. Consider a chemical purification, such as precipitating unreacted salicylaldehyde as its metal salt.[13] |

References

-

Wikipedia, "Williamson ether synthesis". [Link]

-

PTC Organics, Inc., "PTC Selective O-Alkylation". [Link]

-

Journal of the American Chemical Society, "Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol". [Link]

-

Journal of Biochemical Technology, "Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters". [Link]

-

Cambridge University Press, "Williamson Ether Synthesis". [Link]

-

ResearchGate, "Advanced Approach to O-Alkyl/Aryl Salicylaldehyde Derivatives: Synthesis, Characterization, and Free-Radical Homopolymerization for Improved Thermal Stability". [Link]

-

Brainly.in, "Describe the following: (a) Reimer Tiemann reaction (b) Williamson's Ether synthesis (c) Cross aldol". [Link]

-

J&K Scientific LLC, "Williamson Ether Synthesis". [Link]

-

Chemistry Steps, "Williamson Ether Synthesis". [Link]

- Google Patents, "Salicylaldehyde purific

-

Taylor & Francis Online, "A comprehensive review on catalytic O-alkylation of phenol and hydroquinone". [Link]

-

ResearchGate, "Selective O-Alkylation Reaction Screen". [Link]

-

ResearchGate, "Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives". [Link]

-

YouTube, "Phase Transfer Catalysis(Mechanism and Applications)". [Link]

-

Scilit, "The use of phase-transfer catalysis for the synthesis of phenol ethers". [Link]

-

PMC, "Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives". [Link]

-

MDPI, "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis". [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. jbiochemtech.com [jbiochemtech.com]

- 13. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]

Using 2-Methoxy-6-propoxybenzaldehyde as a Schiff base ligand precursor

Application Note: Design and Synthesis of Sterically Tuned Schiff Base Ligands using 2-Methoxy-6-propoxybenzaldehyde

Abstract & Chemical Profile

This application note details the protocol for utilizing 2-Methoxy-6-propoxybenzaldehyde (CAS: 385802-22-2) as a precursor for advanced Schiff base ligands. Unlike traditional salicylaldehyde-derived ligands (e.g., salen) that rely on anionic phenolate coordination, this precursor generates neutral, ether-functionalized ligands .

The 2,6-dialkoxy substitution pattern offers two distinct advantages in coordination chemistry and drug design:

-

Steric Tuning: The bulky 6-propoxy group creates a protective hydrophobic pocket around the metal center, influencing catalytic selectivity and enhancing membrane permeability (lipophilicity) in biological applications.

-

Hemilabile Coordination: The ether oxygens can act as weak, reversible donors (hemilabile), stabilizing vacant coordination sites during catalytic cycles.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Methoxy-6-propoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Pale yellow solid or semi-solid |

| Solubility | Soluble in EtOH, MeOH, CH₂Cl₂, DMSO; Insoluble in H₂O |

| Key Reactivity | Carbonyl condensation (Schiff base formation) |

Experimental Protocols

Protocol A: Synthesis of the Schiff Base Ligand

Objective: Condensation of 2-Methoxy-6-propoxybenzaldehyde with a primary diamine (e.g., ethylenediamine) to form a tetradentate neutral ligand.

Reagents:

-

Precursor: 2-Methoxy-6-propoxybenzaldehyde (2.0 equiv)

-

Amine: Ethylenediamine (1.0 equiv) (or other primary amine)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)[1]

-

Drying Agent: Anhydrous MgSO₄

Step-by-Step Procedure:

-

Preparation of Precursor Solution: Dissolve 1.94 g (10 mmol) of 2-Methoxy-6-propoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Stir at room temperature until fully dissolved.

-

Note: If the starting material is a semi-solid, gentle warming (40°C) may be required.

-

-

Amine Addition: Add 0.33 mL (5 mmol) of ethylenediamine dropwise to the stirring aldehyde solution.

-

Observation: A color change (typically to bright yellow or orange) indicates the immediate formation of the imine intermediate.

-

-

Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.

-

Causality: The 2,6-disubstitution creates steric hindrance near the carbonyl carbon. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating nucleophilic attack by the amine [1].[2]

-

-

Isolation:

-

Method A (Precipitation): Cool the reaction mixture to 0°C in an ice bath. If a precipitate forms, filter under vacuum and wash with cold ethanol.

-

Method B (Solvent Reduction): If no precipitate forms (due to the high solubility conferred by the propoxy group), reduce the solvent volume by 50% using a rotary evaporator, then cool to -20°C overnight.

-

-

Purification: Recrystallize the crude product from a hot Ethanol/Hexane (1:1) mixture. Dry the crystals in a vacuum desiccator over CaCl₂.

Yield Expectation: 75–85%

Protocol B: Metallation (Complex Formation)

Objective: Coordination of the neutral ligand to a transition metal ion (e.g., Cu(II), Zn(II)).

Reagents:

-